molecular formula C9H11NO B021572 2-(Prop-2-enoxymethyl)pyridine CAS No. 102548-26-5

2-(Prop-2-enoxymethyl)pyridine

Cat. No.: B021572
CAS No.: 102548-26-5
M. Wt: 149.19 g/mol
InChI Key: PIKCLGCZOXYUGY-UHFFFAOYSA-N
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Description

2-(Prop-2-enoxymethyl)pyridine is a pyridine derivative featuring an allyl ether group (prop-2-enoxymethyl) attached to the pyridine ring.

Properties

CAS No.

102548-26-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)pyridine

InChI

InChI=1S/C9H11NO/c1-2-7-11-8-9-5-3-4-6-10-9/h2-6H,1,7-8H2

InChI Key

PIKCLGCZOXYUGY-UHFFFAOYSA-N

SMILES

C=CCOCC1=CC=CC=N1

Canonical SMILES

C=CCOCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxymethyl)pyridine typically involves the reaction of pyridine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-(Allyloxymethyl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and advanced purification techniques are employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Allyloxymethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(Allyloxymethyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical pathways, influencing enzyme activities and cellular processes. The allyloxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The allyloxymethyl substituent in 2-(Prop-2-enoxymethyl)pyridine introduces distinct electronic and steric effects compared to other substituents:

  • Electron-donating vs. electron-withdrawing effects : The oxygen atom in the allyl ether donates electrons via resonance, slightly activating the pyridine ring. This contrasts with electron-withdrawing groups like trifluoromethyl (e.g., 5-(bromomethyl)-2-(trifluoromethyl)pyridine ) or chloro (e.g., 2-(Chloro(4-chlorophenyl)methyl)pyridine ), which deactivate the ring.
  • Steric bulk: The allyl group introduces moderate steric hindrance, less bulky than substituted phenyl groups (e.g., 2-[4-(10H-substituted phenothiazine-3-yl)pyrimidin-2-yl]pyridine derivatives ) but more than simple methyl or hydroxyethyl groups.

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituent Molecular Weight Water Solubility Log P (Est.) Stability Notes
This compound Allyloxymethyl ~149.18 Low ~1.5 Prone to acid hydrolysis; stable in anhydrous conditions
2-(Chloromethyl)pyridine HCl Chloromethyl 164.03 Moderate ~0.8 Reacts with nucleophiles (e.g., amines, thiols)
2-(2-Aminoethyl)pyridine Aminoethyl 122.17 High ~0.2 Sensitive to oxidation; forms salts
2-(2-Hydroxyethyl)pyridine Hydroxyethyl 123.16 High ~0.5 Hydrogen bonds; esterifiable
5-(Bromomethyl)-2-(trifluoromethyl)pyridine Bromomethyl, CF₃ 240.02 Low ~2.0 Electron-deficient; SN2-reactive

Research Findings and Challenges

  • Toxicity and safety: Similar compounds (e.g., 2-(chloromethyl)pyridine ) cause skin/eye irritation, implying that this compound may require similar handling precautions.

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